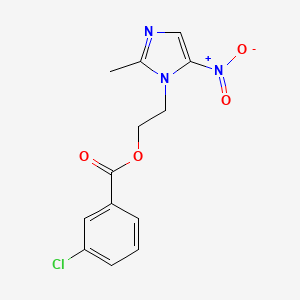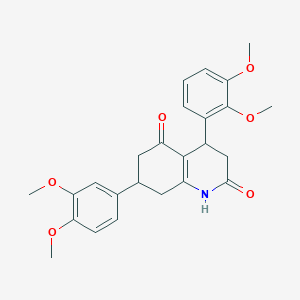![molecular formula C18H14O3 B5561836 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one” is a unique chemical with the linear formula C24H18O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, poly[4-(4-vinylbenzyl)oxy)phthalonitrile]-co-styrene, was prepared from copolymerization of VBOP and St by atom transfer radical polymerization method at 110 °C .Molecular Structure Analysis
The molecular structure of “7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one” is characterized by a linear formula of C24H18O3 . This indicates that the molecule consists of 24 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
The compound 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, as part of the broader family of chromene derivatives, plays a significant role in synthetic organic chemistry, particularly in the synthesis of complex molecules. For instance, the gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes leads to the formation of 2H-pyran-3(6H)-ones and chromen-3(4H)-ones. This reaction highlights the utility of chromene derivatives in generating structurally diverse compounds through gold-catalyzed reactions, demonstrating their potential in synthetic strategies (Ji et al., 2015).
Catalysis and Material Synthesis
Chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, find applications in catalysis and material synthesis. A notable example is the palladium-catalyzed tandem carbene migratory insertion and intramolecular cyclization, which synthesizes compounds containing the chromeno[4,3-b]chromene scaffold. This method highlights the role of chromene derivatives in facilitating the synthesis of complex molecular architectures, offering a pathway to develop new materials and pharmaceuticals (Shang et al., 2015).
Antimicrobial and Biological Activity
The structural diversity of chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, lends them to exploration for biological activities. For example, the synthesis of halogen derivatives of benzo[h]chromene has shown promising antimicrobial activities. Such studies underscore the potential of chromene derivatives in the development of new antimicrobial agents, highlighting their significance in medicinal chemistry (Khafagy et al., 2002).
Computational and Theoretical Studies
Computational studies on derivatives like 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one provide insights into their electronic structures and potential applications in electronics and photonics. Investigations into the molecular orbitals and electrostatic potential maps of such compounds reveal their electronic properties, aiding in the design of materials with desired electronic and optical characteristics (Mallikarjunaiah et al., 2021).
Green Chemistry Approaches
The synthesis and application of chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, are increasingly being explored within the context of green chemistry. Techniques such as oxidant-free, three-component syntheses under green conditions demonstrate the potential for environmentally friendly approaches to the synthesis of biologically significant compounds. These methodologies underscore the versatility and applicability of chromene derivatives in sustainable chemical practices (Vachan et al., 2019).
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Propiedades
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-13-3-5-14(6-4-13)12-20-16-9-7-15-8-10-18(19)21-17(15)11-16/h2-11H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXYQEPTXPRLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)


![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)
![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)
![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)